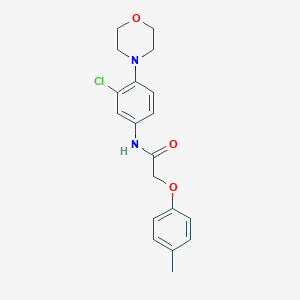
3-(2-pyridinyl)-4(3H)-quinazolinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-pyridinyl)-4(3H)-quinazolinone, also known as PQ or PD153035, is a small molecule inhibitor that targets the epidermal growth factor receptor (EGFR). It has become an important tool in the study of EGFR-mediated signaling pathways and has potential applications in cancer research.
Mecanismo De Acción
3-(2-pyridinyl)-4(3H)-quinazolinone binds to the ATP-binding site of the EGFR kinase domain, preventing the receptor from phosphorylating downstream signaling molecules. This leads to the inhibition of downstream signaling pathways involved in cell proliferation and survival, ultimately leading to cell death.
Biochemical and Physiological Effects:
3-(2-pyridinyl)-4(3H)-quinazolinone has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer. It has also been shown to sensitize cancer cells to radiation therapy and chemotherapy. In addition, 3-(2-pyridinyl)-4(3H)-quinazolinone has been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 3-(2-pyridinyl)-4(3H)-quinazolinone is its specificity for EGFR, which allows for the selective inhibition of EGFR-mediated signaling pathways. This makes it a valuable tool for studying the role of EGFR in cancer and other diseases. However, 3-(2-pyridinyl)-4(3H)-quinazolinone has limitations in terms of its stability and solubility, which can affect its efficacy in experiments.
Direcciones Futuras
There are several future directions for research involving 3-(2-pyridinyl)-4(3H)-quinazolinone. One area of interest is the development of new analogs with improved stability and solubility. Another area of interest is the use of 3-(2-pyridinyl)-4(3H)-quinazolinone in combination with other therapies, such as immunotherapy or targeted therapies, to enhance its efficacy. Additionally, 3-(2-pyridinyl)-4(3H)-quinazolinone could be used to study the role of EGFR in other diseases, such as Alzheimer's disease or inflammatory disorders.
Métodos De Síntesis
The synthesis of 3-(2-pyridinyl)-4(3H)-quinazolinone involves the reaction of 2-aminopyridine with anthranilic acid in the presence of phosphorus oxychloride. The resulting intermediate is then reacted with a substituted aniline to yield 3-(2-pyridinyl)-4(3H)-quinazolinone. This method has been optimized to produce high yields and purity of 3-(2-pyridinyl)-4(3H)-quinazolinone.
Aplicaciones Científicas De Investigación
3-(2-pyridinyl)-4(3H)-quinazolinone has been extensively studied for its ability to inhibit EGFR signaling. EGFR is a transmembrane receptor tyrosine kinase that plays a critical role in regulating cell proliferation, differentiation, and survival. Dysregulation of EGFR signaling has been implicated in the development and progression of various cancers, making it an attractive therapeutic target.
Propiedades
Nombre del producto |
3-(2-pyridinyl)-4(3H)-quinazolinone |
|---|---|
Fórmula molecular |
C13H9N3O |
Peso molecular |
223.23 g/mol |
Nombre IUPAC |
3-pyridin-2-ylquinazolin-4-one |
InChI |
InChI=1S/C13H9N3O/c17-13-10-5-1-2-6-11(10)15-9-16(13)12-7-3-4-8-14-12/h1-9H |
Clave InChI |
IDTVSIRWEVWAFW-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)C3=CC=CC=N3 |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)N(C=N2)C3=CC=CC=N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-2-phenylacetamide](/img/structure/B253068.png)
![2-(2-chloro-4,6-dimethylphenoxy)-N-[4-(4-isobutyryl-1-piperazinyl)phenyl]acetamide](/img/structure/B253070.png)
![2-chloro-4-methyl-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B253071.png)
![4-ethoxy-N-[4-(piperidin-1-ylmethyl)phenyl]benzamide](/img/structure/B253072.png)
![N-[(6-methyl-2-phenyl-2H-benzotriazol-5-yl)carbamothioyl]propanamide](/img/structure/B253078.png)
![N-[4-(4-acetylpiperazin-1-yl)phenyl]-2-(4-chlorophenyl)acetamide](/img/structure/B253080.png)
![N-[2-(2-bromo-5-iodophenyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B253082.png)

![N-[3-chloro-4-(4-morpholinyl)phenyl]-4-methylbenzamide](/img/structure/B253087.png)
![N-[3-chloro-4-(4-morpholinyl)phenyl]benzamide](/img/structure/B253088.png)
![3,4-Dimethoxy-N-(2-methyl-3-oxazolo[4,5-b]pyridin-2-yl-phenyl)-benzamide](/img/structure/B253090.png)
![3,4-dimethoxy-N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B253093.png)
![N-[3-(1,3-benzothiazol-2-yl)phenyl]-3,4-dimethoxybenzamide](/img/structure/B253094.png)
![Ethyl 2-[(3-isopropoxybenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B253095.png)